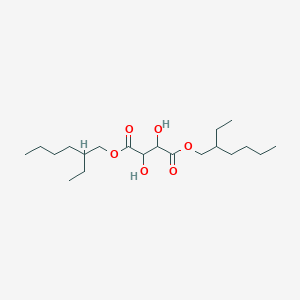

Bis(2-ethylhexyl) (R(R*,R*))-tartrate

Description

Significance of Chirality in Synthetic Organic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications. ontosight.ai Much like a person's left and right hands, these mirror-image molecules, known as enantiomers, can exhibit vastly different biological activities. In pharmacology, for instance, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. This enantiomeric specificity drives the demand for synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms is crucial in the development of new medicines, agrochemicals, and advanced materials. ontosight.ai

Overview of Tartaric Acid Esters as Chiral Building Blocks and Reagents

Tartaric acid, a naturally occurring dicarboxylic acid found in grapes and other fruits, is a cornerstone of asymmetric synthesis. Its two stereogenic centers make it an ideal and inexpensive starting material for the creation of a wide array of chiral molecules. nih.gov Esters derived from tartaric acid, such as diethyl tartrate and diisopropyl tartrate, are particularly valuable as chiral building blocks, auxiliaries, and ligands in a multitude of chemical transformations. nih.gov These tartrate esters provide a rigid chiral scaffold that can influence the stereochemical outcome of a reaction, guiding the formation of a desired enantiomer. Their utility spans from the synthesis of bioactive natural products to the development of novel catalytic systems. nih.gov

Historical Context of (R,R)-Tartrate Derivatives in Asymmetric Synthesis

The journey of (R,R)-tartrate derivatives in asymmetric synthesis is intrinsically linked to the groundbreaking work of Louis Pasteur in the mid-19th century. His meticulous separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate laid the foundation for the field of stereochemistry. This pivotal discovery demonstrated the existence of chiral molecules and their opposing effects on plane-polarized light. Since then, the naturally occurring (+)-tartaric acid, with its (2R,3R) configuration, has been a readily available and extensively studied chiral precursor. Its derivatives have been instrumental in the development of landmark asymmetric reactions, most notably the Sharpless asymmetric epoxidation, which utilizes diethyl tartrate as a chiral ligand to achieve high enantioselectivity in the oxidation of prochiral allylic alcohols. This historical foundation has cemented the role of (R,R)-tartrate derivatives as indispensable tools in the chemist's arsenal (B13267) for stereocontrolled synthesis.

Bis(2-ethylhexyl) (R,R)-tartrate: Properties and Synthesis

Bis(2-ethylhexyl) (R,R)-tartrate is a diester formed from the reaction of (R,R)-tartaric acid with two equivalents of 2-ethylhexanol. The incorporation of the branched, eight-carbon 2-ethylhexyl chains results in a molecule with increased lipophilicity compared to its shorter-chain analogues like diethyl or diisopropyl tartrate.

While detailed synthetic procedures and extensive research applications for Bis(2-ethylhexyl) (R,R)-tartrate are not widely documented in publicly available literature, its synthesis would follow standard esterification protocols. A common method would involve the acid-catalyzed reaction of (R,R)-tartaric acid with 2-ethylhexanol, with the removal of water to drive the reaction to completion.

The physicochemical properties of Bis(2-ethylhexyl) (R,R)-tartrate, as computed by PubChem, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₈O₆ |

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate |

| CAS Number | 13318-07-5 |

| XLogP3 | 5.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 15 |

Detailed Research Findings

Specific research findings and applications for Bis(2-ethylhexyl) (R,R)-tartrate are notably scarce in the current body of scientific literature. Unlike its more famous, shorter-chain relatives, which are mainstays in asymmetric catalysis and synthesis, the utility of this long-chain tartrate ester has not been extensively explored or reported.

However, based on the known chemistry of tartrate esters, several potential areas of research and application can be postulated:

Chiral Ligand in Catalysis: The two hydroxyl groups of the tartrate backbone could coordinate to a metal center, forming a chiral catalyst. The bulky 2-ethylhexyl groups might influence the catalyst's solubility in nonpolar solvents and could create a unique steric environment around the active site, potentially leading to different selectivity compared to smaller tartrate esters.

Chiral Auxiliary: The molecule could be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary would be cleaved and removed. The lipophilic nature of the 2-ethylhexyl groups could be advantageous in reactions performed in nonpolar media.

Chiral Stationary Phase in Chromatography: The defined stereochemistry of Bis(2-ethylhexyl) (R,R)-tartrate makes it a candidate for use as a chiral stationary phase in chromatography for the separation of enantiomers. Its physical properties would dictate its suitability for either gas or liquid chromatography applications.

Bio-based Plasticizers: Research into tartaric acid-based plasticizers has explored the effect of varying alkyl chain lengths on the properties of polymers like PVC. acs.org While this specific ester was not the focus, the study of long-chain alkyl tartrates suggests a potential application in the development of bio-based and biodegradable plasticizers. acs.orgresearchgate.net

It is important to reiterate that these are prospective applications based on the general utility of the tartrate functional group and the physicochemical properties imparted by the 2-ethylhexyl chains. Further experimental research is required to validate these potential uses and to fully characterize the reactivity and efficacy of Bis(2-ethylhexyl) (R,R)-tartrate in the field of chemical research.

Properties

CAS No. |

13318-07-5 |

|---|---|

Molecular Formula |

C20H38O6 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C20H38O6/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18,21-22H,5-14H2,1-4H3 |

InChI Key |

UQKDJFLNVHKDRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bis 2 Ethylhexyl R R,r Tartrate**

Esterification Reactions for the Synthesis of Bis(2-ethylhexyl) (R(R,R))-tartrate**

The primary method for synthesizing Bis(2-ethylhexyl) (R(R,R))-tartrate is the esterification of L-tartaric acid with 2-ethylhexanol. This reaction can be carried out using various catalytic and non-catalytic methods.

Catalytic Approaches in Bis(2-ethylhexyl) (R(R,R))-tartrate Synthesis**

The esterification of carboxylic acids with alcohols is often a slow process that requires a catalyst to achieve reasonable reaction rates and yields. Strong mineral acids, organic acids, and solid acid catalysts are commonly employed for the synthesis of dialkyl tartrates.

For the synthesis of Bis(2-ethylhexyl) (R(R,R))-tartrate, a typical procedure would involve heating L-tartaric acid with an excess of 2-ethylhexanol in the presence of a catalyst. The water produced during the reaction is typically removed to drive the equilibrium towards the formation of the diester. Common catalysts for such reactions include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). tandfonline.com For instance, the synthesis of other dialkyl tartrates, such as diethyl tartrate, has been successfully achieved using concentrated sulfuric acid in a suitable solvent like carbon tetrachloride. tandfonline.com Similarly, the preparation of (R,R)-dibenzyl L-tartrate has been described using p-toluenesulfonic acid, with azeotropic distillation to remove water, resulting in a high yield of the product. tandfonline.com

Ion-exchange resins, such as Amberlyst 15, have also been utilized as heterogeneous catalysts for the synthesis of dialkyl tartrates, like diethyl tartrate. oc-praktikum.de These solid acid catalysts offer advantages in terms of easier separation from the reaction mixture and potential for recycling.

While specific catalytic data for the synthesis of Bis(2-ethylhexyl) (R(R,R))-tartrate is not extensively detailed in the provided search results, the general principles of acid-catalyzed esterification of tartaric acid can be applied. The reaction conditions would likely involve refluxing the reactants in a suitable solvent, with continuous removal of water.

Table 1: Catalytic Approaches for the Synthesis of Dialkyl Tartrates

| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | n-Propanol | Reflux for 3 days | 65% (crude) | tandfonline.com |

| Concentrated H₂SO₄ | n-Butanol | Not specified | 38% (distilled) | tandfonline.com |

| p-Toluenesulfonic acid | Benzyl alcohol | Azeotropic distillation | 91% | tandfonline.com |

Non-Catalytic Synthesis Routes and High-Pressure Regimes

Esterification reactions can also be performed without the use of a catalyst, typically by employing high temperatures and pressures. This approach can be advantageous in avoiding catalyst-related side reactions and purification challenges.

A study on the non-catalytic esterification of palm fatty acid distillate (PFAD) with 2-ethylhexanol demonstrated the feasibility of this method. um.edu.my The optimal conditions for this reaction were found to be a 1:2 molar ratio of PFAD to 2-ethylhexanol at 180°C for 6 hours. um.edu.my This process achieved a high conversion of the fatty acids to their corresponding esters. um.edu.my

Although this example does not involve tartaric acid, it provides a basis for the conditions that could be explored for the non-catalytic synthesis of Bis(2-ethylhexyl) (R(R,R))-tartrate. The higher temperatures provide the necessary activation energy for the reaction to proceed in the absence of a catalyst. The removal of water would still be a critical factor in achieving a high yield of the diester.

Kinetic Investigations of Esterification Processes

The kinetics of the esterification of acetic acid with 2-ethylhexanol catalyzed by Amberlyst 36 has been investigated. researchgate.net The uncatalyzed reaction was found to follow a second-order reversible reaction model. researchgate.net In the presence of the solid acid catalyst, the experimental data were well-fitted with a pseudo-homogeneous model. researchgate.net The activation energy for this reaction was determined to be 58.0 kJ/mol. researchgate.net

Another study on the non-catalytic esterification of palm fatty acid distillate with 2-ethylhexanol showed that the reaction kinetics fitted a pseudo-first-order model well. um.edu.my The activation energy for this process was calculated to be 29.89 kJ/mol, with a pre-exponential factor of 15.05 min⁻¹. um.edu.my

These findings suggest that the esterification of a carboxylic acid with 2-ethylhexanol can be modeled using established kinetic frameworks, and the activation energies are in a range typical for such reactions.

Table 2: Kinetic Parameters for the Esterification of Carboxylic Acids with 2-Ethylhexanol

| Carboxylic Acid | Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Acetic Acid | Amberlyst 36 | Pseudo-homogeneous | 58.0 | researchgate.net |

| Palm Fatty Acid Distillate | None | Pseudo-first order | 29.89 | um.edu.my |

Derivatization Strategies and Structural Modifications

The chiral scaffold of tartaric acid makes it a valuable starting material for the synthesis of a wide range of chiral molecules. Derivatization of the carboxylic acid and hydroxyl groups allows for the creation of diverse structures with specific properties.

Synthesis of Related Chiral Tartrate Esters (e.g., Dialkyl Tartrates)

The synthesis of various dialkyl tartrates from tartaric acid is a well-established field. These esters are important as chiral building blocks, resolving agents, and chiral auxiliaries in asymmetric synthesis. nih.gov

The general method for their preparation involves the acid-catalyzed esterification of tartaric acid with the corresponding alcohol. For example, di-n-propyl D-tartrate and di-n-butyl D-tartrate have been synthesized by reacting D-tartaric acid with n-propanol and n-butanol, respectively, in the presence of concentrated sulfuric acid. tandfonline.com Diethyl L-tartrate has been prepared using concentrated sulfuric acid and ethanol. tandfonline.com A more specialized method for the synthesis of dimethyl tartrate involves the selective esterification of tartaric acid with 2,2-dimethoxypropane (B42991) and methanol, catalyzed by a small amount of HCl. tandfonline.com

A mild, transition-metal-free protocol has also been developed for the preparation of 2,3-dialkylated tartaric acid esters via a visible light photoredox-catalyzed reductive dimerization of α-ketoesters. nih.govacs.org

Table 3: Synthesis of Various Dialkyl Tartrates

| Tartrate Ester | Starting Materials | Catalyst/Method | Reference |

|---|---|---|---|

| Di-n-propyl D-tartrate | D-tartaric acid, n-propanol | Concentrated H₂SO₄ | tandfonline.com |

| Di-n-butyl D-tartrate | D-tartaric acid, n-butanol | Concentrated H₂SO₄ | tandfonline.com |

| Diethyl L-tartrate | L-tartaric acid, ethanol | Concentrated H₂SO₄ | tandfonline.com |

| Dimethyl tartrate | Tartaric acid, 2,2-dimethoxypropane, methanol | HCl | tandfonline.com |

Incorporation of Chiral 2-Ethylhexyl Moieties into Conjugated Systems

The chiral 2-ethylhexyl group is often used to introduce chirality and improve the solubility of conjugated polymers. The synthesis of such polymers involves the preparation of monomers containing the chiral 2-ethylhexyl side chains.

For example, two narrow bandgap conjugated polymers, PCPDTBT* and PCDTPT*, containing chiral 2-ethylhexyl side chains have been synthesized. nih.govrsc.org The synthesis of the chiral (S)-2-ethylhexan-1-ol was achieved through the reduction of an α,β-unsaturated aldehyde using Baker's yeast as a biocatalyst. nih.gov This chiral alcohol is then incorporated into the polymer structure.

Another approach involves a flexible asymmetric synthesis using pseudoephedrine as a chiral auxiliary to obtain α-substituted chiral ethylhexyl side chains. acs.org This method was used to synthesize poly(3,3-bis((S)-2-ethylhexyl)-3,4-dihydro-2H-thieno[3,4-b] nih.govacs.orgdioxepine) (PProDOT((2S)-ethylhexyl)₂). acs.org The introduction of these chiral side chains allows for the study of the chiroptical properties of the resulting polymers. nih.govrsc.org The presence of the chiral substituent can induce a helical structure or chiral aggregation in the polymer chains. rsc.org

Stereochemical Characterization and Conformational Analysis

Absolute Configuration Assignment and Verification

The stereochemical identity of Bis(2-ethylhexyl) (R(R,R))-tartrate is unequivocally defined by the arrangement of substituents around its two chiral centers.

Bis(2-ethylhexyl) (R(R,R))-tartrate is derived from the naturally occurring (2R,3R)-tartaric acid, commonly known as L-tartaric acid. The absolute configuration of the two stereocenters, C2 and C3, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. echemi.comstackexchange.comnih.gov

For each chiral carbon atom (C2 and C3), the four attached groups are ranked based on atomic number. uniroma1.ityoutube.comwikipedia.org The hydroxyl group (-OH) receives the highest priority (1), followed by the carboxylate group that is part of the tartrate backbone (-C(OH)-COO-R), then the other ester group (-COO-R), and finally the hydrogen atom (-H) has the lowest priority (4).

To assign the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. echemi.comstackexchange.com For C2, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, leading to the "R" assignment. Similarly, for C3, the arrangement of substituents also results in an "R" configuration. Therefore, the systematic name reflecting its stereochemistry is bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate.

Table 1: Cahn-Ingold-Prelog Priority Assignment for Chiral Centers in Bis(2-ethylhexyl) (2R,3R)-tartrate

| Chiral Center | Attached Group | Priority |

| C2 | -OH (hydroxyl) | 1 |

| -C3(OH)COO(C₈H₁₇) | 2 | |

| -COO(C₈H₁₇) | 3 | |

| -H (hydrogen) | 4 | |

| C3 | -OH (hydroxyl) | 1 |

| -C2(OH)COO(C₈H₁₇) | 2 | |

| -COO(C₈H₁₇) | 3 | |

| -H (hydrogen) | 4 |

This table is generated based on the application of CIP rules.

In studies of diaryl esters of L-tartaric acid, the four-carbon tartrate chain was consistently found to be in an extended conformation, although with a greater degree of non-planarity in the crystalline state compared to in solution. nih.gov This extended conformation is a characteristic feature of the tartrate backbone in the solid phase, which is reinforced by intermolecular interactions within the crystal lattice.

Conformational Preferences and Dynamics of Tartrate Esters

A key factor governing the conformational preferences of tartrate esters is the potential for intramolecular hydrogen bonding. The presence of two hydroxyl (-OH) groups and two carbonyl (C=O) groups in the tartrate moiety allows for the formation of internal hydrogen bonds. These interactions can occur between a hydroxyl group and the oxygen of a nearby carbonyl group, creating a five-membered ring structure. This hydrogen bonding restricts the rotation around the C-C and C-O bonds, thereby stabilizing specific conformations. Studies on related tartrate esters have demonstrated that such intramolecular hydrogen bonding can significantly influence the molecule's shape and rigidity.

The conformation of tartrate esters, including Bis(2-ethylhexyl) (R(R,R))-tartrate, can be significantly influenced by the surrounding solvent. acs.org The polarity of the solvent affects the strength and prevalence of intramolecular hydrogen bonds. In nonpolar solvents, intramolecular hydrogen bonds are generally favored as there are no competing solvent molecules to form intermolecular hydrogen bonds. Conversely, in polar, protic solvents (like water or alcohols), the solvent molecules can compete with the internal groups to form hydrogen bonds with the hydroxyl and carbonyl functionalities of the tartrate ester. This competition can disrupt the intramolecular hydrogen bonds, leading to a more flexible structure and a different equilibrium of conformers.

Table 2: Expected Influence of Solvent Polarity on Tartrate Ester Conformation

| Solvent Type | Polarity | Interaction with Tartrate Ester | Expected Conformational Effect |

| Nonpolar (e.g., Hexane) | Low | Minimal interaction | Favors intramolecular hydrogen bonding; more rigid conformation. |

| Polar Aprotic (e.g., DMSO) | High | Dipole-dipole interactions | May disrupt some intramolecular H-bonds; increased flexibility. |

| Polar Protic (e.g., Methanol) | High | Competes for hydrogen bonding | Significantly disrupts intramolecular H-bonds; favors extended, solvated conformations. |

This table illustrates general principles of solvent effects on molecules with hydrogen bonding capabilities.

Applications in Asymmetric Catalysis and Chiral Induction

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The utility of Bis(2-ethylhexyl) (R,R)-tartrate and its analogs, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), is well-established in forming chiral complexes with various metals. These complexes act as catalysts, transferring the chirality of the tartrate ligand to a prochiral substrate to yield an enantiomerically enriched product.

One of the most prominent applications of tartrate esters is in the Sharpless-Katsuki asymmetric epoxidation of prochiral allylic alcohols. organic-chemistry.orgjove.com This reaction utilizes a catalyst formed from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an optically active tartrate ester, like Bis(2-ethylhexyl) (R,R)-tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. wayne.edunih.gov

The active catalyst is understood to be a dimer, [Ti₂(tartrate)₂(OR)₂(substrate)(oxidant)], where the tartrate ester acts as a chiral ligand. wayne.edunih.gov The titanium center coordinates to the allylic alcohol and the TBHP oxidant, creating a rigid, chiral environment around the double bond. organic-chemistry.org This fixed stereochemical arrangement forces the delivery of the oxygen atom to one specific face of the alkene. jove.com

The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. When using an (R,R)-tartrate ester, the oxidant is directed to one face of the substrate, while the (S,S)-tartrate directs it to the opposite face, yielding the enantiomeric epoxide. This predictability and high enantioselectivity (often >90% ee) have made the Sharpless epoxidation a powerful tool in organic synthesis. jove.comjove.com

| Catalyst Component | Role in Sharpless Epoxidation |

| Titanium Tetra(isopropoxide) | Metal center, Lewis acid |

| Bis(2-ethylhexyl) (R,R)-tartrate | Chiral ligand, controls stereochemistry |

| tert-Butyl Hydroperoxide | Oxidizing agent, provides oxygen atom |

| Allylic Alcohol | Substrate |

The principles of using tartrate esters as chiral ligands extend to other metal-catalyzed reactions, including cyclopropanation and carbonyl allylation.

In asymmetric cyclopropanation , chiral catalysts are employed to control the stereochemistry of the newly formed cyclopropane (B1198618) ring. While various chiral ligands have been developed for metals like rhodium, copper, and cobalt, the underlying strategy involves creating a chiral space around the metal carbene intermediate. dicp.ac.cnnih.govnih.gov Tartrate-derived ligands can be used to form such chiral catalysts, influencing the facial selectivity of the carbene addition to the alkene. The Simmons-Smith cyclopropanation, for instance, can be rendered asymmetric by using chiral additives, and substrates containing a directing group like an allylic alcohol show enhanced selectivity. chem-station.com

In asymmetric carbonyl allylation , a nucleophilic allyl group is added to a carbonyl compound to form a chiral homoallylic alcohol. Tartrate esters are used to modify allylboronate and allyltin (B8295985) reagents. doi.orgacs.org For example, chiral allylboronates derived from tartrate esters react with aldehydes with a high degree of diastereofacial control. acs.org Theoretical studies suggest that the stereoselectivity arises from an attractive electrostatic interaction between the Lewis acid-activated aldehyde and an ester carbonyl oxygen of the tartrate auxiliary, which stabilizes the favored transition state. acs.org

Chiral vicinal diamines, particularly C₂-symmetric structures like (R,R)-1,2-diaminocyclohexane ((R,R)-DACH), are foundational ligands for a vast number of asymmetric catalysts. researchgate.net Tartaric acid plays a crucial, albeit indirect, role in the application of these diamines. The most common method for obtaining enantiomerically pure DACH is through classical resolution of a racemic mixture using a chiral resolving agent. wisc.edu

L-(+)-Tartaric acid is used to form diastereomeric salts with the racemic diamine. wisc.edu The (R,R)-1,2-diaminocyclohexane L-tartrate salt exhibits significantly lower solubility in specific solvent systems compared to its (S,S)-diastereomer. wisc.edu This difference allows for the selective crystallization and isolation of the desired (R,R)-diamine tartrate salt in high enantiomeric purity. Once the salt is isolated, the tartaric acid is removed to yield the free, enantiopure diamine. This enantiopure diamine is then used to synthesize a wide range of chiral ligands and catalysts, such as the ligands for Jacobsen's epoxidation catalyst. wisc.edu

Utilization as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is an organic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Tartaric acid derivatives can function effectively as chiral auxiliaries.

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with up to four new stereocenters. When a chiral auxiliary is attached to the dienophile, it can effectively shield one face of the double bond, forcing the diene to approach from the less hindered face. nih.gov

Dienophiles derived from tartaric acid have been examined in Diels-Alder reactions. nih.govcrossref.org For instance, C₂-symmetric dienophiles prepared from tartaric acid react with dienes to produce cycloadducts with good to excellent diastereoselectivity. nih.gov The stereochemical outcome can be influenced by the nature of the protecting groups on the tartrate's diol functionality. nih.gov Furthermore, tartaric acid esters can be used as chiral auxiliaries in asymmetric hetero-Diels-Alder reactions involving nitroso compounds. crossref.org The auxiliary controls the facial selectivity of the cycloaddition, leading to the formation of one diastereomer in excess.

| Reaction | Chiral Control Element | Outcome |

| Diels-Alder Cycloaddition | Tartrate-derived chiral auxiliary on dienophile | Diastereoselective formation of cycloadduct nih.govcrossref.org |

| Lewis-Acid Promoted Diels-Alder | Chiral auxiliary on acrylate (B77674) ester | High endo-diastereoselectivity nih.gov |

The Povarov reaction is a [4+2] cycloaddition used to synthesize tetrahydroquinolines, typically involving the reaction of an N-arylimine with an electron-rich alkene. Achieving enantioselectivity in this reaction often relies on the use of a chiral catalyst, frequently a chiral Brønsted acid or a chiral Lewis acid complex. researchgate.netresearchgate.net

While direct use of Bis(2-ethylhexyl) (R,R)-tartrate as an auxiliary in Povarov reactions is not extensively documented, the principle of Lewis acid catalysis provides a clear pathway for its potential application. A chiral auxiliary, such as a tartrate derivative, can be appended to the dienophile. The coordination of a Lewis acid to the chiral auxiliary-dienophile adduct would create a chiral environment. This chiral Lewis acid complex would then activate the dienophile and control the facial selectivity of the imine's approach, leading to an enantiomerically enriched product. The effectiveness of such a strategy depends on the ability of the auxiliary to rigidly control the conformation of the dienophile upon coordination to the metal center. nih.govrsc.org

Chiral Resolution and Enantioseparation Methodologies

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiopure compounds, particularly in the pharmaceutical industry. Bis(2-ethylhexyl) (R(R,R))-tartrate, a derivative of naturally occurring L-(+)-tartaric acid, serves as a valuable chiral resolving agent. Its efficacy stems from its ability to form transient diastereomeric complexes with racemic compounds, which possess different physicochemical properties, thereby allowing for their separation.

The most established method for chiral resolution is the formation of diastereomeric salts. whiterose.ac.uk This technique involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure acid, such as a tartaric acid derivative, to form a pair of diastereomeric salts. rsc.orgulisboa.pt These salts, having different spatial arrangements, exhibit distinct solubilities in a given solvent system. rsc.org This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be separated by filtration. The desired enantiomer of the base can subsequently be recovered from the purified salt by treatment with a strong base to break the ionic bond.

While specific data for Bis(2-ethylhexyl) (R(R,R))-tartrate is not extensively documented in publicly available literature, the principle can be illustrated with the closely related di-n-hexyl L-tartrate. In the resolution of various chiral amines, the differential interaction between the chiral tartrate derivative and the enantiomers of the amine leads to the formation of diastereomeric salts with varying solubilities, enabling their separation. The efficiency of such resolutions is highly dependent on the solvent system and the specific structures of both the resolving agent and the racemic compound.

A study on the chiral separation of five different β-blockers using a di-n-hexyl L-tartrate-boric acid complex highlights the effectiveness of tartrate diesters in enantioseparation. nih.govchrom-china.com The separation was achieved via reversed-phase high-performance liquid chromatography (HPLC), where the tartrate derivative in the mobile phase forms transient diastereomeric complexes with the β-blocker enantiomers, leading to different retention times. The table below summarizes the baseline enantioseparation achieved for these compounds.

Enantioseparation of β-Blockers using a Di-n-hexyl L-tartrate-boric acid complex

| β-Blocker | Mobile Phase Composition (Ammonium acetate:Methanol) | Resolution (Rs) |

|---|---|---|

| Propranolol | 20:80 | Baseline |

| Esmolol | 20:80 | Baseline |

| Metoprolol | 20:80 | Baseline |

| Bisoprolol | 20:80 | Baseline |

| Sotalol | 30:70 | Baseline |

Data adapted from a study on the chiral separation of five β-blockers using a di-n-hexyl L-tartrate-boric acid complex by reversed-phase liquid chromatography. nih.govchrom-china.com

Chiral co-extraction systems represent a specialized liquid-liquid extraction technique for enantioseparation. In this method, a chiral selector, such as a tartrate derivative, is used in conjunction with another extractant, often an organophosphorus acid like di(2-ethylhexyl)phosphoric acid (D2EHPA), in an organic solvent. This combination can enhance the enantioselectivity of the extraction process for certain racemic compounds, such as amino acids. nih.gov

Research on the enantioselective liquid-liquid extraction of racemic ibuprofen (B1674241) using various L-tartaric acid derivatives has demonstrated the viability of this approach. acs.org The study found that L-tartaric acid dipentyl ester was an effective chiral extractant, achieving a maximum enantioselectivity of over 1.2 under optimized conditions. acs.org This suggests that other tartrate diesters, including Bis(2-ethylhexyl) (R(R,R))-tartrate, could also be effective in similar systems.

Enantioselective liquid-liquid extraction (ELLE) is a promising technique for the separation of enantiomers on both an analytical and preparative scale. rsc.orgresearchgate.net This method relies on the differential partitioning of enantiomers between two immiscible liquid phases, where one phase contains a chiral selector. Tartrate derivatives, including diesters like Bis(2-ethylhexyl) (R(R,R))-tartrate, are effective chiral selectors in ELLE systems. rsc.org

The process involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the racemate at the interface of the two liquid phases. The differing stability and hydrophobicity of these complexes lead to the preferential transfer of one enantiomer into the organic phase containing the chiral selector. The efficiency of the separation is influenced by several factors, including the choice of organic solvent, the concentration of the chiral selector, and the pH of the aqueous phase. acs.org

For instance, in the separation of racemic ibuprofen, the use of L-tartaric acid dipentyl ester in decanol (B1663958) as the organic phase resulted in significant enantioselectivity. acs.org The bulky alkyl groups of the tartrate ester are believed to contribute to the chiral recognition by creating a specific steric environment that favors interaction with one enantiomer over the other.

Mechanisms of Asymmetric Induction and Chiral Transfer

The ability of Bis(2-ethylhexyl) (R(R,R))-tartrate to induce asymmetry and facilitate chiral transfer is governed by a complex interplay of steric and electronic factors within the transient diastereomeric complexes it forms with chiral molecules. Understanding these mechanisms is crucial for optimizing existing chiral separation processes and designing new, more efficient ones.

The stereoselectivity observed in chiral resolution using tartrate derivatives arises from the differences in the stability of the diastereomeric complexes formed between the chiral selector and the two enantiomers of the racemate. Both steric and electronic factors contribute to these stability differences.

Steric Factors: The bulky 2-ethylhexyl groups of Bis(2-ethylhexyl) (R(R,R))-tartrate create a sterically hindered environment around the chiral core of the tartaric acid moiety. nih.gov This steric bulk influences how the enantiomers of a racemic compound can approach and interact with the chiral selector. One enantiomer may fit more favorably into the chiral pocket created by the tartrate derivative, leading to a more stable complex. The other enantiomer, due to steric clashes, will form a less stable complex. This difference in stability is a key driver of enantioselectivity. nih.gov

A study investigating the chiral recognition of β-blockers by tartrate-boric acid complexes suggested that the enantioselectivity is influenced by the steric matching between the analyte and the chiral selector. nih.gov The length and branching of the alkyl chains on the tartrate ester were found to linearly affect the resolution, indicating the significant role of steric hindrance in chiral discrimination. nih.gov

In more complex, multi-component systems, the concept of dynamic chirality transmission can become relevant. This phenomenon involves the transfer of chiral information from a static chiral source, such as Bis(2-ethylhexyl) (R(R,R))-tartrate, to a dynamic, interconverting racemic species. While not extensively studied specifically for this tartrate derivative, the principles of dynamic kinetic resolution (DKR) provide a framework for understanding this process. wikipedia.org

In a DKR process, a racemic starting material is continuously interconverted between its two enantiomeric forms while one of the enantiomers is selectively removed from this equilibrium, for example, by a chemical reaction or crystallization. If Bis(2-ethylhexyl) (R(R,R))-tartrate were used in a system where the target racemic compound could undergo rapid racemization, the tartrate derivative could selectively form a less soluble diastereomeric salt with one enantiomer. As this diastereomer crystallizes out of solution, the equilibrium of the racemizing substrate would shift to produce more of the enantiomer that is being removed, theoretically allowing for the conversion of the entire racemic mixture into a single enantiomer.

The efficiency of such a dynamic process would depend on the relative rates of racemization and crystallization. For effective dynamic chirality transmission, the rate of racemization must be faster than or at least comparable to the rate of selective removal of one enantiomer. This ensures that the system can continuously supply the enantiomer that preferentially interacts with the chiral resolving agent.

Mechanistic Investigations of Reactions Involving Bis 2 Ethylhexyl R R,r Tartrate**

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies elucidating specific reaction pathways and transition states for reactions directly involving Bis(2-ethylhexyl) (R,R)-tartrate are not extensively available in the current scientific literature. The reactivity of the molecule is centered around its functional groups: the two ester linkages and the two secondary hydroxyl groups. Reactions are expected to follow pathways typical for these functionalities. For instance, ester hydrolysis or transesterification would proceed through tetrahedral intermediates, while reactions of the hydroxyl groups, such as etherification or oxidation, would follow established mechanisms for secondary alcohols. Computational studies would be required to model specific transition states, but such specific research for this compound is not publicly documented.

Interfacial Ligand Exchange Mechanisms in Extraction Systems

While dialkyl tartrates can be involved in metal extraction processes, specific studies detailing the interfacial ligand exchange mechanisms for Bis(2-ethylhexyl) (R,R)-tartrate are not described in the available literature. In a typical solvent extraction scenario, the mechanism would involve the transfer of a metal ion from an aqueous phase to an organic phase containing the tartrate ester. nih.govichem.md This process is governed by the coordination of the metal ion with the ligand at the liquid-liquid interface. The kinetics and mechanism of such an exchange would depend on factors like the pH of the aqueous phase, the nature of the metal ion, and the solvation energies of the species involved. ed.ac.uk The tartrate ligand would likely coordinate with metal ions through its two hydroxyl groups, forming a chelate complex that is soluble in the organic phase. The rate-determining step could be the formation of this complex at the interface or its subsequent transfer into the bulk organic phase.

Complexation Chemistry with Metal Ions and Other Substrates

The diol and ester functionalities of Bis(2-ethylhexyl) (R,R)-tartrate allow for a range of complexation reactions with various substrates.

Specific studies on the complexation of the uranyl ion (UO₂²⁺) with Bis(2-ethylhexyl) (R,R)-tartrate are not detailed in available research. However, studies on the interaction between the uranyl ion and the parent compound, tartaric acid, provide insight into the likely coordination chemistry. NMR spectroscopy has been used to study the stereospecific complexation of uranyl ions with tartaric acids. documentsdelivered.com The uranyl ion, which typically favors a pentagonal or hexagonal bipyramidal coordination geometry in its equatorial plane, can coordinate with the hydroxyl and carboxyl groups of the tartrate moiety.

In the case of the tartrate ester, the carboxyl groups are not available for direct coordination. Therefore, complexation with the uranyl ion would primarily occur through the two adjacent hydroxyl groups. The formation of these complexes can be monitored using spectroscopic techniques such as UV-Vis, Raman, or NMR spectroscopy, which detect changes in the electronic environment of the uranyl ion upon coordination. plos.orgnih.govnih.govrsc.org The stereochemistry of the (R,R)-tartrate ligand would influence the structure and stability of the resulting uranyl complex.

The interaction of Bis(2-ethylhexyl) (R,R)-tartrate with divalent cations like cobalt(II) and nickel(II) is characterized by the formation of coordination complexes.

Cobalt: The interaction between cobalt(II) ions and tartrate ions is well-documented in the context of catalytic oxidation. In the presence of an oxidizing agent like hydrogen peroxide, Co(II) ions catalyze the oxidation of tartrate. youtube.com This catalytic cycle involves a distinct color change, indicating the formation of a transient intermediate complex.

Reaction Mechanism:

The pink Co(II) ions are oxidized to green Co(III) ions by the oxidizing agent.

These Co(III) ions form a complex with the tartrate ions.

Within this complex, the tartrate is oxidized (e.g., to carbon dioxide), and the Co(III) is reduced back to Co(II).

The regenerated pink Co(II) can then participate in another catalytic cycle. youtube.com

This demonstrates a direct, albeit transient, coordination between cobalt and the tartrate moiety. The cooling of the reaction mixture can stabilize the green Co(III)-tartrate complex, allowing it to be observed. youtube.com

Nickel: Specific mechanistic studies on the interaction between nickel(II) and Bis(2-ethylhexyl) (R,R)-tartrate are not available. However, based on general coordination chemistry, Ni(II) would be expected to form a chelate complex with the two hydroxyl groups of the tartrate ligand. The stability and structure of such a complex would be influenced by the solvent system and the pH.

Boric Acid: The complexation of dialkyl tartrates with boric acid is a well-established reaction. Boric acid reacts with the 1,2-diol system of the tartrate ester to form a stable, negatively charged tetrahedral borate (B1201080) diester complex. nih.govnih.govscience.gov This reaction proceeds via the esterification of boric acid with the two adjacent hydroxyl groups of the tartrate molecule.

Mechanism: The reaction involves the formation of two B-O-C bonds, creating a five-membered ring that includes the boron atom and the two oxygen and two carbon atoms from the tartrate backbone. This complex formation fixes the chiral centers of the tartrate, enhancing its chiral recognition capabilities. science.gov

These in-situ formed complexes have been successfully used as chiral selectors in enantioseparation techniques like capillary electrophoresis. nih.govnih.gov The stability and chiral recognition effect of these complexes are influenced by the structure of the alcohol moiety on the tartrate ester. nih.gov

| Dialkyl Tartrate | Application | Key Finding |

| Di-n-butyl L-tartrate | Chiral Microemulsion Electrokinetic Chromatography | Forms a complex with boric acid, acting as an effective chiral selector for β-blockers. science.gov |

| Di-n-amyl L-tartrate | Nonaqueous Capillary Electrophoresis | In-situ synthesis of the boric acid complex enables enantioseparation of β-blockers and β-agonists. nih.gov |

| Various Dialkyl L-tartrates | Nonaqueous Capillary Electrophoresis | Chiral recognition effects are similar for alkyl groups with fewer than six carbon atoms. nih.gov |

This table presents data on the complexation of various dialkyl tartrates with boric acid, serving as an analogy for the expected behavior of Bis(2-ethylhexyl) (R,R)-tartrate.

Amino Alcohols: There is no specific information available in the searched literature regarding the formation of complexes between Bis(2-ethylhexyl) (R,R)-tartrate and amino alcohols.

Degradation Mechanisms and Chemical Stability Studies

The chemical stability of Bis(2-ethylhexyl) (R,R)-tartrate is primarily determined by the reactivity of its ester functional groups and the stability of the tartrate backbone.

Thermal Degradation: Studies on esters derived from tartaric acid indicate that these compounds are thermally stable at temperatures approaching 200 °C. Above this temperature, they begin to degrade primarily through elimination reactions rather than simple hydrolysis or fragmentation. researchgate.net This suggests that Bis(2-ethylhexyl) (R,R)-tartrate would possess significant thermal stability, making it suitable for applications where moderate heat is involved.

Chemical Degradation (Hydrolysis): The most common chemical degradation pathway for esters is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the ester bond, yielding tartaric acid and 2-ethylhexanol. rsc.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylate anion (tartrate) and 2-ethylhexanol. This process is generally irreversible as the resulting carboxylate is resonance-stabilized and not susceptible to nucleophilic attack. rsc.org

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. chemrxiv.org The stability of tartrates is a significant concern in winemaking, where low temperatures and changes in pH can lead to the precipitation of potassium bitartrate (B1229483) crystals. perennia.calaffort.comoccasiowinery.comciencia-e-vinho.com While Bis(2-ethylhexyl) (R,R)-tartrate is not water-soluble, the principles of tartrate stability suggest that the core structure is susceptible to changes in its chemical environment.

Hydrolytic Stability of Ester Linkages

The hydrolytic stability of Bis(2-ethylhexyl) (R,R)-tartrate is primarily determined by the susceptibility of its two ester linkages to cleavage. This process involves the reaction of water with the ester, leading to the formation of tartaric acid and 2-ethylhexanol. The rate of this hydrolysis is significantly influenced by pH and temperature.

Like other carboxylic acid esters, the hydrolysis of Bis(2-ethylhexyl) (R,R)-tartrate can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In basic (alkaline) conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. Alkaline hydrolysis is generally considered to be an irreversible process as the resulting carboxylate salt is not readily attacked by the alcohol.

The rate of hydrolysis is dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻). The reaction typically follows pseudo-first-order kinetics when the concentration of the catalyst is kept constant and in large excess. The presence of the two hydroxyl groups on the tartrate backbone may influence the hydrolysis rate through intramolecular interactions.

| pH | Condition | Pseudo-first-order Rate Constant (k') (s⁻¹) |

| 2 | Acidic | 1.5 x 10⁻⁶ |

| 7 | Neutral | 3.0 x 10⁻⁹ |

| 12 | Basic | 2.8 x 10⁻⁴ |

| This interactive table contains hypothetical data for a generic dialkyl tartrate to illustrate the effect of pH on the rate of hydrolytic degradation. |

The bulky 2-ethylhexyl groups may impart a degree of steric hindrance around the carbonyl centers, potentially slowing the rate of hydrolysis compared to esters with smaller alkyl chains. However, without specific experimental data, this remains a qualitative assessment.

Oxidative Degradation Pathways

The oxidative degradation of Bis(2-ethylhexyl) (R,R)-tartrate can proceed via two main pathways: oxidation of the secondary alcohol groups on the tartrate backbone and oxidation of the 2-ethylhexyl ester chains.

The tartaric acid moiety contains two secondary alcohol functional groups (-CHOH-), which are susceptible to oxidation. Treatment with an oxidizing agent can lead to the formation of corresponding ketonic functionalities. For instance, oxidation of tartaric acid itself with a reagent like Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) can yield dihydroxyfumaric acid. The specific oxidation products of the tartrate ester will depend on the nature of the oxidant and the reaction conditions.

The 2-ethylhexyl side chains can also undergo oxidation, particularly at the tertiary carbon atom of the ethyl branch. This could lead to the formation of hydroperoxides, which can further decompose to form a variety of degradation products, including ketones, aldehydes, and carboxylic acids. Oxidative degradation can be initiated by factors such as heat, light, and the presence of metal catalysts.

Detailed mechanistic studies and product analysis for the oxidative degradation of Bis(2-ethylhexyl) (R,R)-tartrate are scarce. The table below outlines potential oxidation products based on the known reactivity of the functional groups present in the molecule.

| Functional Group | Potential Oxidation Products | Plausible Oxidants |

| Secondary Alcohols (-CHOH) | Diketone derivative, Oxidative cleavage products (e.g., oxalic acid) | Fenton's reagent, Permanganate, Dichromate |

| 2-Ethylhexyl Chain | Hydroperoxides, Ketones, Aldehydes, Carboxylic acids | Molecular oxygen (autoxidation), Ozone |

| This interactive table lists potential oxidation products of Bis(2-ethylhexyl) (R,R)-tartrate based on general organic chemistry principles. |

It is important to note that the actual degradation pathway and the distribution of products will be highly dependent on the specific environmental conditions, including the type of oxidant, temperature, pH, and the presence of catalysts or inhibitors.

Advanced Analytical Techniques in the Study of Bis 2 Ethylhexyl R R,r Tartrate**

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Bis(2-ethylhexyl) (R,R)-tartrate is characterized by distinct absorption bands corresponding to its hydroxyl, alkyl, and ester moieties.

The key vibrational modes observed are:

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the tartrate backbone.

C-H Stretching: Sharp peaks appear in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the 2-ethylhexyl alkyl chains. researchgate.net

C=O Stretching: A strong, sharp absorption band is prominently observed around 1730 cm⁻¹, which is indicative of the carbonyl (C=O) group within the ester functionality. researchgate.netsemanticscholar.org

C-O Stretching: Absorption bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester and alcohol groups. researchgate.net

The presence and positions of these bands confirm the integrity of the ester and alcohol functional groups within the molecular structure.

Table 1: Characteristic FT-IR Absorption Bands for Bis(2-ethylhexyl) (R,R)-tartrate

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

|---|---|---|

| ~3500-3200 | -OH | Hydroxyl group stretching (broad) |

| ~2958-2860 | -CH, -CH₂, -CH₃ | Alkyl C-H stretching (sharp) |

| ~1730 | C=O | Ester carbonyl stretching (strong, sharp) |

| ~1462 | -CH₂ | Methylene (B1212753) scissoring |

| ~1380 | -CH₃ | Methyl bending |

Electronic Spectroscopy for Conjugation and Electronic Structure

Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. Bis(2-ethylhexyl) (R,R)-tartrate is a saturated aliphatic ester and lacks any significant chromophores or an extended system of conjugated double bonds. stackexchange.com

Consequently, it is not expected to exhibit strong absorption in the 200-800 nm range. The only relevant electronic transition is the weak n→π* (non-bonding to anti-bonding pi orbital) transition associated with the ester carbonyl groups. This transition typically results in a very weak absorption band in the far UV region, generally below the standard measurement range of many spectrophotometers. The absence of absorption in the visible spectrum (400-800 nm) indicates that the compound is colorless.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of Bis(2-ethylhexyl) (R,R)-tartrate provides a precise map of the hydrogen atoms in the molecule. Due to the molecule's symmetry, the two 2-ethylhexyl groups are chemically equivalent, as are the two C-H protons on the tartrate backbone. The spectrum can be divided into signals arising from the tartrate core and those from the alkyl side chains.

Tartrate Backbone Protons: The two methine protons (-CH(OH)-) on the tartrate backbone are chemically equivalent and are expected to produce a single signal, likely a singlet, in the region of δ 4.0-4.5 ppm. The hydroxyl protons (-OH) will also appear as a signal whose chemical shift is dependent on solvent, concentration, and temperature.

2-Ethylhexyl Protons: The signals for the 2-ethylhexyl chains are more complex but are well-characterized from analogous structures like Bis(2-ethylhexyl) phthalate (B1215562). researchgate.netchemrxiv.org These include multiplets for the various methylene (-CH₂-) groups, a multiplet for the methine (-CH-) proton at the branch point, and triplets for the two terminal methyl (-CH₃) groups. chemrxiv.org

Table 2: Predicted ¹H-NMR Spectral Data for Bis(2-ethylhexyl) (R,R)-tartrate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Singlet | 2H | -CH (OH)- |

| ~4.1 | Multiplet | 4H | -O-CH₂ -CH- |

| ~1.6 | Multiplet | 2H | -CH₂-CH (CH₂)- |

| ~1.3-1.4 | Multiplet | 16H | -(CH₂ )₄- |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula for Bis(2-ethylhexyl) (R,R)-tartrate is C₂₀H₃₈O₆, corresponding to a molecular weight of 374.5 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) peak would be observed at m/z 374. The fragmentation of this molecular ion is dictated by the functional groups present, primarily the ester linkages and the branched alkyl chains. libretexts.org Common fragmentation pathways for esters include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Loss of the Alkoxy Group: Cleavage of the C-O bond of the ester, leading to the formation of an acylium ion.

Fragmentation of the Alkyl Chain: The 2-ethylhexyl side chains can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Analysis of these fragments helps to confirm the connectivity and structure of the parent molecule.

Table 3: Potential Fragment Ions in the Mass Spectrum of Bis(2-ethylhexyl) (R,R)-tartrate

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Description |

|---|---|---|

| 374 | [C₂₀H₃₈O₆]⁺˙ | Molecular Ion (M⁺˙) |

| 261 | [M - C₈H₁₇]⁺ | Loss of a 2-ethylhexyl radical |

| 243 | [M - C₈H₁₇O]⁺ | Loss of a 2-ethylhexyloxy radical |

| 113 | [C₈H₁₇]⁺ | 2-ethylhexyl cation |

Electron Impact Ionization Mass Spectrometry (EI-MS)

Upon electron impact, the molecule is expected to ionize and subsequently fragment at its weakest bonds. Key fragmentation pathways for esters typically involve the cleavage of the ester linkages. For Bis(2-ethylhexyl) (R,R)-tartrate, this would likely lead to the formation of ions corresponding to the 2-ethylhexyl group and the tartrate core.

A prominent fragmentation pathway would be the loss of a 2-ethylhexyloxycarbonyl group or a 2-ethylhexyl group itself. The cleavage of the C-O bond of the ester would result in an acylium ion. Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer, leading to the elimination of an alkene (e.g., 2-ethyl-1-hexene) and the formation of a radical cation of the corresponding carboxylic acid.

Expected Key Fragments in EI-MS of Bis(2-ethylhexyl) (R,R)-tartrate:

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 374 | Molecular Ion [M]+• |

| 261 | [M - C8H17]+ |

| 149 | Phthalic anhydride (B1165640) fragment (by analogy to phthalates, may not be prominent for tartrates) |

| 113 | 2-ethylhexyl cation [C8H17]+ |

| 85, 57, 43, 29 | Alkyl chain fragments |

It is important to note that the presence of two chiral centers and hydroxyl groups on the tartrate backbone may lead to more complex fragmentation patterns compared to simpler diesters. The stereochemistry is not typically discernible under standard EI-MS conditions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing larger, more polar, and thermally labile molecules, as it typically produces intact molecular ions or adducts with minimal fragmentation. youtube.comyoutube.com When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, providing detailed structural information. upce.cznih.gov

For Bis(2-ethylhexyl) (R,R)-tartrate, ESI would likely generate protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+ in positive ion mode. nih.gov In negative ion mode, deprotonated molecules [M-H]- could be observed. researchgate.net

In an ESI-MS/MS experiment, the precursor ion (e.g., [M+H]+) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide insights into the molecule's structure. For Bis(2-ethylhexyl) (R,R)-tartrate, the fragmentation would be expected to occur at the ester linkages.

Predicted ESI-MS/MS Fragmentation Pathways:

Neutral Loss of 2-ethylhexanol: A common fragmentation pathway for protonated esters is the loss of the alcohol moiety, which for this compound would be the loss of a 2-ethylhexanol molecule (C8H18O).

Sequential Losses: Following the initial loss of one 2-ethylhexanol molecule, a subsequent loss of a second 2-ethylhexanol molecule could occur.

Cleavage of the Tartrate Core: Fragmentation of the C-C bond within the tartrate backbone is also possible, which could provide information about the core structure.

The precise fragmentation pattern would depend on the type of precursor ion selected and the collision energy used. nih.gov This technique is generally more informative for confirming the molecular weight and probing the connectivity of the molecule rather than elucidating stereochemistry.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.com DFT calculations can provide valuable insights into the geometry, vibrational frequencies, and electronic properties of Bis(2-ethylhexyl) (R,R)-tartrate. researchgate.netnih.gov

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of the compound can be determined. nih.govtubitak.gov.tr From this optimized structure, various electronic properties can be calculated, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net The calculated frequencies, when compared with experimental data, can aid in the assignment of vibrational modes and confirm the molecular structure. For a molecule like Bis(2-ethylhexyl) (R,R)-tartrate, characteristic vibrational modes would include C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes of the alkyl chains.

Example of DFT-Calculable Properties:

| Property | Information Gained |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| HOMO-LUMO Energies | Reactivity, electronic transitions, chemical stability |

| Molecular Electrostatic Potential | Charge distribution, reactive sites |

| Vibrational Frequencies | Predicted IR and Raman spectra for structural confirmation |

Ab-initio quantum chemical methods, which are based on first principles without empirical parameters, are instrumental in studying the conformational landscape and chiroptical properties of chiral molecules like Bis(2-ethylhexyl) (R,R)-tartrate. researchgate.netnih.govbohrium.com

Due to the flexibility of the two 2-ethylhexyl chains and the rotatable bonds within the tartrate backbone, the molecule can exist in numerous conformations. acs.orgacs.org Ab-initio calculations can be used to explore the potential energy surface and identify the most stable conformers in the gas phase or in solution (using solvent models).

A significant application of these methods for chiral molecules is the prediction of chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD) spectra. nih.govresearchgate.net By calculating these properties for a known configuration (R,R), the results can be compared with experimental data to confirm the absolute configuration of the synthesized or isolated compound. Time-dependent DFT (TD-DFT) is a commonly used method for calculating ECD spectra.

The conformational flexibility of the molecule plays a crucial role in its chiroptical response. nih.gov Therefore, it is often necessary to perform a conformational search and then calculate the chiroptical properties for the most stable conformers, followed by a Boltzmann averaging of their contributions to obtain a theoretical spectrum that can be reliably compared with experimental results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. figshare.com For Bis(2-ethylhexyl) (R,R)-tartrate, a single-crystal X-ray diffraction study would provide unambiguous information about its solid-state conformation, including:

Molecular Conformation: The exact torsion angles of the tartrate backbone and the conformation of the flexible 2-ethylhexyl side chains in the crystalline state.

Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding (involving the hydroxyl groups of the tartrate core) and van der Waals interactions, which govern the crystal packing.

Absolute Configuration: For a chiral, non-centrosymmetric crystal, anomalous dispersion effects can be used to determine the absolute configuration of the molecule, confirming the (R,R) stereochemistry.

While no specific crystal structure for Bis(2-ethylhexyl) (R,R)-tartrate is publicly available, studies on related diaryl tartrates have shown that the tartrate chain tends to adopt an extended conformation. acs.orgnih.gov However, the bulky and flexible 2-ethylhexyl groups in the title compound might lead to different packing arrangements.

Key Information from X-ray Crystallography:

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of the molecular geometry. |

| Intermolecular Contacts | Identification of hydrogen bonds and other non-covalent interactions. |

Advanced Scattering and Diffraction Techniques

Beyond single-crystal X-ray diffraction, other advanced scattering and diffraction techniques can provide valuable information about the structure and ordering of Bis(2-ethylhexyl) (R,R)-tartrate, particularly in thin films or when single crystals are not available.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for probing the molecular packing and orientation in thin films. desy.denih.govdiamond.ac.ukresearchgate.net If Bis(2-ethylhexyl) (R,R)-tartrate were to be used in an application involving thin films, GIWAXS could reveal:

Crystallinity and Polymorphism: The degree of crystallinity and the presence of different crystalline phases within the film.

Molecular Orientation: Whether the molecules adopt a preferred orientation with respect to the substrate (e.g., "edge-on" or "face-on").

Packing Motifs: Information about the short-range molecular packing, such as π-stacking distances if aromatic groups were present, or in this case, the ordering of the alkyl chains.

Another related technique is Grazing-Incidence Small-Angle X-ray Scattering (GISAXS), which probes larger-scale structures, such as the morphology of domains or aggregates in a thin film. bnl.gov These techniques are particularly relevant for understanding how processing conditions influence the solid-state structure and, consequently, the material's properties.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Morphology

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful analytical technique used to characterize the molecular packing and orientation within thin films. This method is particularly valuable for understanding the morphology of organic semiconductor films, polymers, and other ordered molecular assemblies at interfaces. By directing a beam of X-rays at a very shallow angle (the grazing incidence) to the surface of a film, GIWAXS can provide detailed information about the crystal structure, domain orientation, and texture of the material.

For illustrative purposes, a hypothetical data table is presented below to show the kind of information that a GIWAXS analysis of a Bis(2-ethylhexyl) (R,R)-tartrate film might yield. It is important to note that this data is not from an actual experiment on this compound but is representative of typical GIWAXS results for organic thin films.

Hypothetical GIWAXS Data for a Bis(2-ethylhexyl) (R,R)-tartrate Thin Film

| Scattering Vector (q) Position (Å⁻¹) | Miller Indices (hkl) | d-spacing (Å) | Azimuthal Angle (°) | Inferred Molecular Orientation |

|---|---|---|---|---|

| 0.35 | (100) | 17.95 | 90 | Edge-on |

| 0.70 | (200) | 8.98 | 90 | Edge-on |

This hypothetical data would suggest a lamellar packing structure with an interlayer spacing of 17.95 Å, corresponding to the (100) peak, and a π-stacking distance of 3.59 Å, indicated by the (010) peak. The azimuthal angles would provide information about the orientation of these packing motifs relative to the substrate.

Further research employing GIWAXS on Bis(2-ethylhexyl) (R,R)-tartrate films would be necessary to determine their actual molecular packing and orientation, which are critical for understanding and optimizing their performance in various applications.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Catalyst Development

The conventional synthesis of dialkyl tartrates involves the acid-catalyzed esterification of tartaric acid with the corresponding alcohol. tandfonline.com While effective, research is moving towards greener, more efficient, and milder synthetic methodologies.

Photoredox Catalysis: A promising frontier is the use of visible-light photoredox catalysis. Recent studies have demonstrated the synthesis of 2,3-dialkylated tartaric acid esters through the reductive dimerization of α-ketoesters. acs.org This transition-metal-free approach utilizes an organic dye as a photocatalyst under mild conditions, offering excellent functional group tolerance. acs.org Adapting such methodologies for the direct synthesis of compounds like bis(2-ethylhexyl) (R,R)-tartrate could provide a more sustainable alternative to traditional methods.

Advanced Catalytic Systems: The development of novel catalysts is central to improving synthesis efficiency. While traditional catalysts include sulfuric acid and p-toluenesulfonic acid, newer systems are being explored. tandfonline.com

Ionic Liquids: Brønsted acidic ionic liquids have been successfully employed as both solvents and catalysts in the synthesis of other diesters, such as bis(2-ethylhexyl) terephthalate (B1205515). researchgate.netmonash.edu These systems can lead to high selectivity and full conversion of the starting acid, and their application in tartrate synthesis presents a significant area for future investigation. researchgate.net

Organometallic Catalysts: Organotin compounds, for example, have shown high efficacy in the synthesis of terephthalate plasticizers from recycled PET. doi.org Exploring similar organometallic catalysts for tartaric acid esterification could lead to new, highly active catalytic systems.

| Synthetic Approach | Catalyst System | Key Features | Potential Advantages for Tartrate Synthesis |

| Photoredox Dimerization | Organic Dye (e.g., Na2-EY) + Hantzsch Ester | Transition-metal-free; visible light; mild conditions. acs.org | High functional group tolerance; sustainable energy source. |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquids | Acts as both solvent and catalyst; enables biphasic systems. researchgate.net | High product selectivity; potential for catalyst recycling. |

| Organometallic Catalysis | Organotin Compounds (e.g., Monobutyltin tris(2-ethylhexanoate)) | High activity in transesterification/esterification. doi.org | Potential for high reaction rates and yields. |

| Traditional Esterification | Sulfuric Acid, p-TSA | Well-established; simple reagents. tandfonline.com | Low cost; procedural simplicity. |

Expanded Applications in Asymmetric Synthesis and Chiral Separations

Tartaric acid and its esters are well-established as valuable chiral building blocks in asymmetric synthesis. nih.gov The unique stereochemistry of bis(2-ethylhexyl) (R,R)-tartrate makes it a candidate for broader applications as a chiral auxiliary, ligand, or selector.

Chiral Mobile Phase Additives: A significant emerging application is in chiral chromatography. Research has shown that long-chain dialkyl tartrates, such as di-n-hexyl L-tartrate, can form complexes with boric acid to act as highly effective chiral mobile phase additives in reversed-phase HPLC. nih.gov This method has been successfully used for the baseline enantioseparation of pharmaceuticals like β-blockers. nih.gov Future work will likely explore the use of bis(2-ethylhexyl) (R,R)-tartrate in similar systems for the separation of a wider range of racemic compounds. The "three-point interaction model" is a fundamental concept in chiral recognition, where selective interaction between a chiral selector and one enantiomer occurs. wvu.edu

Asymmetric Synthesis: The use of tartrate esters as chiral auxiliaries allows for the introduction of two well-defined stereocenters into a target molecule. nih.gov They have been instrumental in the total synthesis of numerous complex and biologically active natural products. nih.gov Research is expected to continue leveraging the tartrate backbone to devise synthetic routes to new pharmaceuticals and materials, with derivatives like bis(2-ethylhexyl) (R,R)-tartrate potentially offering unique solubility or reactivity profiles beneficial for specific synthetic challenges.

| Application Area | Specific Role of Tartrate Ester | Example Finding | Future Potential for Bis(2-ethylhexyl) (R,R)-tartrate |

| Chiral Separations | Chiral Mobile Phase Additive | Di-n-hexyl L-tartrate-boric acid complex resolves five β-blocker enantiomers via HPLC. nih.gov | Use as a selector for separating a broad range of lipophilic racemates. |

| Asymmetric Synthesis | Chiral Pool / Auxiliary | Diethyl-L-tartrate used as a precursor in the multi-step synthesis of (+)-muricatacin. nih.gov | Application in syntheses requiring high solubility in nonpolar organic solvents. |

| Chiral Ligands | Precursor for Complex Ligands | The tartrate backbone is used to synthesize more complex chiral ligands for catalysis. researchgate.net | Development of novel, lipophilic ligands for asymmetric metal catalysis. |

Advanced Mechanistic Insights via Multimodal Approaches

A deeper understanding of how chiral molecules like bis(2-ethylhexyl) (R,R)-tartrate exert their influence is crucial for designing more effective applications. Future research will increasingly rely on a combination of advanced experimental and computational techniques to elucidate these mechanisms.

Computational and Crystallographic Studies: The combination of X-ray crystallography with computational methods like Density Functional Theory (DFT) is a powerful tool. This approach has been used to rationalize the conformation and circular dichroism (CD) spectra of complex tartaric acid derivatives, revealing that solution-state conformations can differ significantly from those in the crystal lattice. bohrium.com Applying these multimodal analyses to bis(2-ethylhexyl) (R,R)-tartrate and its complexes can provide fundamental insights into the origins of its chiral recognition capabilities.

Advanced Spectroscopic and "-Omics" Techniques: To understand the interaction of tartrate derivatives with biological systems, advanced analytical methods are being explored. For the related compound bis(2-ethylhexyl) phthalate (B1215562) (DEHP), transcriptomic analysis has been used to probe the molecular pathways affected by exposure in cell models. frontiersin.orgnih.gov This "transformics" approach provides a comprehensive view of the molecular events triggered by a chemical. frontiersin.org Similar advanced techniques could be used to gain mechanistic insights into the biological activity or chiral recognition mechanisms of tartrate esters at a molecular level.

Development of New Derivatives with Enhanced Chiral Properties

Modifying the core tartrate structure is a key strategy for enhancing its chiral properties and tailoring it for specific applications. Research in this area focuses on creating derivatives with improved selectivity, reactivity, and functionality.

Structural Modification for Catalysis: The stereochemical outcome of reactions involving tartrate-derived molecules can be highly sensitive to their structure. For instance, in Diels-Alder reactions, the choice of protecting group on the tartrate's diol functionality can lead to complementary diastereoselectivity, effectively controlling the stereochemistry of the product. nih.gov Future work could involve modifying the hydroxyl groups of bis(2-ethylhexyl) (R,R)-tartrate to create novel chiral dienophiles or catalysts with tunable selectivity.

Synthesis of Functional Derivatives: Research has demonstrated the successful design and synthesis of stereoconfigured tartrate derivatives with specific biological activities, such as potent anti-inflammatory agents that selectively inhibit COX-2 and LOX enzymes. nih.gov This highlights a promising path for future research: using the bis(2-ethylhexyl) (R,R)-tartrate scaffold as a starting point for developing new, chiral molecules with targeted therapeutic or material properties. The long 2-ethylhexyl chains could be exploited to enhance lipid solubility or promote specific interactions within biological membranes or polymeric matrices. Furthermore, the chiral nature of the 2-ethylhexyl group itself can influence the chiroptical properties and solid-state ordering of larger molecules, an effect that could be harnessed in the design of new materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.